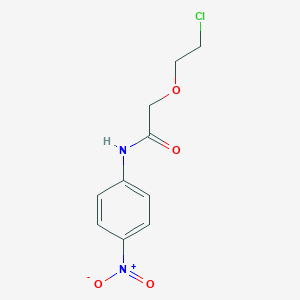

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

説明

BenchChem offers high-quality 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJJSPBOFBPXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469509 | |

| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811450-82-5 | |

| Record name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide chemical structure

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Executive Summary

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (CAS 811450-82-5) represents a critical bifunctional intermediate in pharmaceutical process chemistry.[1] Structurally, it combines a para-nitroaniline scaffold with a 2-chloroethoxyacetyl tail.[1] Its primary industrial utility lies in its capacity to undergo intramolecular cyclization to form N-arylmorpholin-3-ones , which are essential pharmacophores in anticoagulant therapeutics (e.g., Rivaroxaban precursors).[1]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated synthetic protocol for its generation, and the mechanistic logic driving its downstream applications.

Structural Analysis & Physicochemical Properties

The molecule functions as a "masked" heterocycle. It is stable enough for isolation but possesses high potential energy for cyclization due to the presence of an internal electrophile (alkyl chloride) and a nucleophilic amide nitrogen (modifiable via deprotonation).

Molecular Architecture

| Feature | Moiety | Function |

| Scaffold | p-Nitrophenyl | Electron-withdrawing group (EWG) lowers the |

| Linker | Ethoxyacetyl | Provides the 2-carbon spacer and oxygen atom required to form the morpholine ring.[1] |

| Warhead | Alkyl Chloride | Primary electrophile; acts as the leaving group during intramolecular |

Key Data Points

| Property | Value | Context |

| Formula | Bifunctional amide ether | |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 258.66 g/mol | -- |

| Melting Point | 105 – 107 °C | Solid state stability allows for crystallization purification.[1] |

| Solubility | DMSO, DMF, Chloroform | Limited water solubility due to the aromatic ring; soluble in polar aprotic solvents. |

| Appearance | Light to Dark Yellow Solid | Coloration derived from the p-nitroaniline chromophore.[1] |

Synthetic Pathways and Protocols

The synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is typically achieved via nucleophilic acyl substitution.[1] The following protocol prioritizes yield and purity by controlling the exotherm of the acylation step.

Validated Synthesis Protocol

Reaction: 4-Nitroaniline + 2-(2-chloroethoxy)acetyl chloride

Reagents:

-

2-(2-chloroethoxy)acetyl chloride (1.1 eq) [Alternative: 2-(2-chloroethoxy)acetic acid with coupling agents like DCC/EDC][1]

-

Triethylamine (TEA) or Pyridine (1.2 eq)[1]

-

Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-nitroaniline dissolved in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add Triethylamine (TEA) to the vessel. Rationale: TEA acts as an HCl scavenger to drive the equilibrium forward and prevent protonation of the aniline.

-

Acylation (Critical Step): Cool the solution to 0–5°C. Add 2-(2-chloroethoxy)acetyl chloride dropwise over 30 minutes.

-

Control Point: Maintain temperature <10°C to prevent bis-acylation or side reactions at the alkyl chloride site.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][12]

-

Workup:

-

Purification: Recrystallize from Ethanol or Isopropanol to yield the yellow solid.[1]

Pathway Visualization

Figure 1: The linear synthesis involves the attack of the aniline nitrogen on the acyl chloride carbonyl, followed by the elimination of chloride.

Reactivity & Downstream Application: Morpholinone Formation

The defining characteristic of this molecule is its ability to cyclize. This transformation is the industrial gateway to 4-(4-nitrophenyl)morpholin-3-one , a precursor that is subsequently reduced to the aniline found in Factor Xa inhibitors (e.g., Rivaroxaban).[1]

Mechanism of Action (Cyclization)

The reaction is an intramolecular

-

Deprotonation: A strong base (e.g., NaH, KOtBu, or NaOH/Phase Transfer Catalyst) removes the amide proton. The p-nitro group stabilizes the resulting anion via resonance.[1]

-

Ring Closure: The amide nitrogen attacks the carbon bearing the chlorine atom.

-

Leaving Group: Chloride is expelled, forming the 6-membered morpholinone ring.[1]

Cyclization Workflow Visualization

Figure 2: The transformation from the linear acetamide to the cyclic morpholinone requires base activation to overcome the entropic barrier.

Analytical Characterization

To ensure the integrity of the intermediate before proceeding to cyclization, the following spectral signatures must be verified.

-

IR Spectroscopy:

-

NMR (DMSO-

Safety & Handling (HSE)

-

Alkylating Potential: The chloroethoxy tail is an alkylating agent. While less reactive than nitrogen mustards, it poses a risk of DNA alkylation. Handle in a fume hood with double nitrile gloves.[1]

-

Nitro Compounds: 4-nitroaniline derivatives can be toxic if absorbed through the skin (methemoglobinemia risk).[1]

-

Thermal Stability: Do not heat the isolated solid above 120°C without solvent, as decomposition can be exothermic.

References

-

BenchChem. (2025).[1][8][13] 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide: Chemical Properties and Applications.Link[1]

-

World Intellectual Property Organization. (2019).[1] Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (WO2019138362A1).[1] Patent describing the use of the title compound in Rivaroxaban synthesis. Link

-

ChemicalBook. (2023).[1] 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide Product Standards.Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51368 (Related Azo Structures).[1]Link[1]

Sources

- 1. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetaMide | 811450-82-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 811450-82-5 | Benchchem [benchchem.com]

- 11. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, a valuable chemical intermediate. The N-(4-nitrophenyl)acetamide scaffold is a recurring motif in organic synthesis, serving as a precursor for various pharmaceutical and dyestuff compounds.[1][2] The introduction of a reactive 2-(2-chloroethoxy) moiety offers a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures. This document details a robust two-step synthetic strategy, beginning with the preparation of the key acylating agent, 2-(2-chloroethoxy)acetyl chloride, followed by its reaction with 4-nitroaniline. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into process optimization and characterization, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction and Strategic Overview

The synthesis of substituted acetamides is a cornerstone of modern organic chemistry. Specifically, N-aryl acetamides containing nitro functionalities are critical intermediates; the nitro group can be readily reduced to an amine, providing a route to a diverse range of derivatives. The target molecule, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, combines this versatile scaffold with a chloroethoxy side chain, a functional group known to participate in further synthetic transformations.

The most logical and reliable pathway to this molecule involves the formation of an amide bond between 4-nitroaniline and a suitable C4 acyl group. Our strategic approach, therefore, is a nucleophilic acyl substitution, a highly efficient and well-understood class of reactions.[3] This involves reacting the nucleophilic amine of 4-nitroaniline with the highly electrophilic carbonyl carbon of 2-(2-chloroethoxy)acetyl chloride. This acyl chloride is the key reagent, and while commercially available, its preparation from more fundamental precursors ensures a comprehensive understanding and control over the entire synthetic process.

The overall synthetic logic is depicted below, starting from the readily available 2-chloroethoxyethanol.

Caption: Overall Synthetic Pathway.

Synthesis of Key Reagent: 2-(2-chloroethoxy)acetyl chloride

Control over the quality of starting materials is paramount. While 2-(2-chloroethoxy)acetyl chloride can be procured directly[4][5], understanding its synthesis from fundamental building blocks provides greater flexibility and cost control for large-scale applications.

Step A: Oxidation of 2-Chloroethoxyethanol to 2-(2-chloroethoxy)acetic acid

The initial step involves the oxidation of the primary alcohol. Nitric acid in an aqueous medium provides an effective and scalable method for this transformation.[6]

Protocol:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Reaction: Charge the flask with 2-chloroethoxyethanol. With vigorous stirring, add nitric acid dropwise while maintaining the internal temperature below 40°C using an ice bath.

-

Monitoring: The reaction progress can be monitored by the cessation of nitrogen oxide gas evolution and confirmed by TLC or GC analysis of an extracted aliquot.

-

Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess nitric acid and water, yielding the crude carboxylic acid. Further purification can be achieved by vacuum distillation.

Step B: Chlorination of 2-(2-chloroethoxy)acetic acid

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure, commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).

Protocol:

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution).

-

Reaction: Charge the flask with 2-(2-chloroethoxy)acetic acid. Add thionyl chloride (typically 1.2-1.5 molar equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: After the initial addition, slowly heat the mixture to reflux (approx. 70-80°C) and maintain for 1-3 hours, or until the evolution of gases ceases.

-

Isolation: The excess thionyl chloride is removed by distillation at atmospheric pressure. The resulting crude 2-(2-chloroethoxy)acetyl chloride can then be purified by vacuum distillation.[5]

Core Synthesis: 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

This stage is the key coupling step, forming the target amide via a nucleophilic acyl substitution reaction. The amine group of 4-nitroaniline attacks the electrophilic carbonyl of the acyl chloride.

Reagents and Equipment

| Reagent/Material | Specification | Molar Mass ( g/mol ) | Key Hazards |

| 4-Nitroaniline | >98% Purity | 138.12 | Toxic, Environmental Hazard |

| 2-(2-Chloroethoxy)acetyl chloride | >95% Purity | 157.00 | Corrosive, Lachrymator[4] |

| Triethylamine (Et₃N) | Anhydrous, >99% | 101.19 | Flammable, Corrosive |

| Dichloromethane (DCM) | Anhydrous | 84.93 | Volatile, Suspected Carcinogen |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | 36.46 | Corrosive |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | 84.01 | Mild Irritant |

| Brine | Saturated Aqueous NaCl | 58.44 | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 120.37 | N/A |

| Equipment | --- | --- | --- |

| Round-bottom flask, Magnetic stirrer, Dropping funnel, Ice bath, Separatory funnel, Rotary evaporator, Recrystallization apparatus |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol

-

Initial Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitroaniline (5.0 g, 36.2 mmol) and anhydrous dichloromethane (100 mL). Stir until the solid dissolves.

-

Base Addition: Add triethylamine (5.6 mL, 40.0 mmol, 1.1 eq) to the solution. Triethylamine acts as an acid scavenger for the HCl generated during the reaction.[7]

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 2-(2-chloroethoxy)acetyl chloride (5.7 g, 36.3 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the 4-nitroaniline spot.

-

Workup & Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities, and finally with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide as a crystalline solid. A similar compound, 2-chloro-N-(4-nitrophenyl)acetamide, is reported as a solid with a melting point of 183-185°C.[8]

Mechanistic Insights: Nucleophilic Acyl Substitution

The core of this synthesis is the nucleophilic acyl substitution reaction. The mechanism proceeds via a well-established addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-nitroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-(2-chloroethoxy)acetyl chloride. The electron-withdrawing nature of the nitro group deactivates the aniline, but the high reactivity of the acyl chloride ensures the reaction proceeds efficiently.[3]

-

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Deprotonation: The resulting protonated amide is then deprotonated by the base (triethylamine) added to the reaction mixture, regenerating the neutral amide product and forming triethylammonium chloride as a byproduct.

Caption: Nucleophilic Acyl Substitution Mechanism.

Product Characterization

Confirming the identity and purity of the final product is a critical final step. A combination of spectroscopic and physical methods should be employed.

| Technique | Expected Result for 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide |

| ¹H NMR | Signals corresponding to aromatic protons on the nitrophenyl ring (two doublets), a singlet for the amide N-H, a singlet for the O-CH₂-C=O protons, and two triplets for the -O-CH₂-CH₂-Cl protons. |

| ¹³C NMR | Signals for the carbonyl carbon (~165-170 ppm), aromatic carbons, and the two distinct aliphatic carbons of the chloroethoxy group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of the amide (~1670), aromatic C=C stretching (~1600), and strong N-O stretching from the nitro group (~1520 and ~1340). |

| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the calculated mass of C₁₀H₁₁ClN₂O₄ should be observed, along with characteristic fragmentation patterns. |

| Melting Point | A sharp melting point is indicative of high purity. |

References

- US4404149A - Process for preparing 2,2-dichloroacetoacetyl chloride.

-

PrepChem.com - Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem. [Link]

- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

Zhang, S.-S., et al. (2006). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Hines III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData. [Link]

- WO2018091978A1 - A process for the preparation of 2-nitro-4,5-dichloroacetanilide.

-

Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

-

Hines III, W. A., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

-

Hines III, W. A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

-

Cottalasso, D., et al. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del Lavoro. [Link]

-

Chemistry Stack Exchange - What is the mechanism for the reaction of acetyl chloride and aniline?. StackExchange. [Link]

-

Semantic Scholar - REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

-

Yufeng - Process For The Preparation Of Chloroacetyl Chloride. Yufeng. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jcbsc.org [jcbsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 39229-33-9|2-(2-Chloroethoxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 5. 2-(2-Chloroethoxy)acetyl Chloride | 39229-33-9 [chemicalbook.com]

- 6. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. prepchem.com [prepchem.com]

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide literature review

The following technical guide provides an in-depth analysis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (CAS: 811450-82-5).

This guide is structured to serve drug development professionals, focusing on the compound's critical role as a precursor to N-arylmorpholinones , specifically the core scaffold of the blockbuster anticoagulant Rivaroxaban (Xarelto) .

Strategic Intermediate for N-Arylmorpholinone Scaffolds

Executive Summary & Chemical Identity

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a specialized alkylating amide used primarily in the synthesis of heterocyclic pharmaceutical intermediates. Its structural significance lies in its "pre-cyclized" linear form, which contains both a nucleophilic center (masked as an amide) and an electrophilic "warhead" (the alkyl chloride), separated by an ether linker.

This bifunctional nature makes it the direct linear precursor to 4-(4-nitrophenyl)morpholin-3-one , which, upon reduction, yields the amine headgroup required for Rivaroxaban synthesis.

| Property | Data |

| CAS Number | 811450-82-5 |

| IUPAC Name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 258.66 g/mol |

| Appearance | Light to Dark Yellow Solid |

| Melting Point | 105 – 107 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform; slightly soluble in Methanol |

| Key Application | Synthesis of N-arylmorpholin-3-ones (Rivaroxaban precursor) |

Synthesis & Production Workflow

The synthesis of this compound and its subsequent conversion into the morpholinone ring requires precise control over stoichiometry and pH to prevent polymerization or hydrolysis.

Step 1: Acylation (Synthesis of the Linear Precursor)

The core reaction involves the N-acylation of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride.

-

Reagents: 4-Nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetyl chloride (1.1 eq).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Base: Triethylamine (TEA) or Pyridine (to scavenge HCl).

-

Temperature: 0°C to Room Temperature.

Protocol:

-

Dissolve 4-nitroaniline in dry DCM under nitrogen atmosphere.

-

Add Triethylamine (1.2 eq) and cool the solution to 0°C.

-

Dropwise add 2-(2-chloroethoxy)acetyl chloride. The reaction is exothermic; maintain temperature <10°C to avoid bis-acylation.

-

Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.

-

Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane yields the target yellow solid.

Step 2: Cyclization (The Critical Transformation)

This step converts the linear 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide into the cyclic 4-(4-nitrophenyl)morpholin-3-one .

-

Mechanism: Intramolecular Nucleophilic Substitution (

). -

Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

-

Solvent: THF or DMF.

Expert Insight: The amide nitrogen is generally non-nucleophilic. A strong base is required to deprotonate the amide (

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation from raw materials to the Rivaroxaban core, highlighting the role of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (Compound B ).

Figure 1: Synthetic pathway from 4-nitroaniline to the Rivaroxaban core, highlighting the pivotal cyclization of the target intermediate.

Critical Control Points & Troubleshooting

In a drug development context, reproducibility is paramount. The following table outlines common failure modes for this specific chemistry.

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Significant starting material (4-NA) remains. | 4-Nitroaniline is electron-deficient and a weak nucleophile. | Use a stronger base catalyst (e.g., DMAP) or reflux in Toluene if conversion is slow at RT. |

| Impurity Formation | "Dimer" species observed in MS. | Bis-alkylation or intermolecular reaction between two amide molecules. | Maintain high dilution during Step 2 (Cyclization) to favor intramolecular reaction over intermolecular polymerization. |

| Hydrolysis | Free 4-nitroaniline reappears. | Labile amide bond cleavage during workup. | Avoid strong acids during the quench; keep workup pH between 4 and 9. |

| Incomplete Cyclization | Linear precursor persists after base treatment. | Base strength insufficient or wet solvent quenching the anion. | Ensure anhydrous conditions (Karl Fischer < 0.05%). Switch from Carbonate bases to Alkoxides (KOtBu). |

Safety & Handling (E-E-A-T)

Expert Warning: This compound combines the toxicity profiles of nitro-aromatics and alkylating agents .

-

Genotoxicity Potential: The chloroethoxy tail is an alkylating motif. Until cyclized, the molecule should be treated as a potential mutagen (PGI). Containment (isolator or fume hood) is mandatory.

-

Skin Absorption: Nitro-aromatics are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile/Laminate) is recommended.

-

Thermal Stability: While the melting point is ~106°C, nitro compounds can decompose exothermically. Do not heat bulk solids above 150°C without DSC testing.

References

-

Santa Cruz Biotechnology. 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide Product Data Sheet. CAS 811450-82-5.[1][2][3] Link[1][2][3]

-

Toronto Research Chemicals (TRC). Synthesis and Application of N-Arylmorpholinones. Product Catalog C365725. Link

-

PubChem Compound Summary. 2-(2-chloroethoxy)acetamide Derivatives and Safety Data. National Library of Medicine. Link

-

Roehrig, S. et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban): A High-Affinity, Direct Factor Xa Inhibitor". Journal of Medicinal Chemistry, 48(19), 5900–5908. (Foundational text on the morpholinone scaffold). Link

Sources

An In-Depth Technical Guide to the Safety and Handling of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a versatile chemical intermediate of significant interest in organic synthesis and drug discovery.[1][2] Its molecular architecture, featuring a nitroaromatic ring, an acetamide linkage, and a reactive chloroethoxy group, makes it a valuable precursor for the synthesis of more complex molecules, including N-Arylmorpholinones and other pharmacologically relevant scaffolds.[1] This guide provides a comprehensive overview of the safety protocols, handling procedures, and underlying chemical principles essential for the safe and effective use of this compound in a laboratory setting.

The appropriate handling of this and any chemical reagent is predicated on a thorough understanding of its reactivity and potential hazards. This document is intended to serve as a detailed resource for researchers, chemists, and drug development professionals, offering not only procedural guidance but also the scientific rationale behind each recommendation.

Hazard Identification and Classification

A critical first step in the safe handling of any chemical is a comprehensive understanding of its inherent hazards. 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.

Principles of Safe Handling and Exposure Control

Given the identified hazards, a multi-faceted approach to safety is required, encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures.

Engineering Controls

-

Ventilation: All manipulations of solid 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and its solutions should be conducted in a well-ventilated laboratory.[3] For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[4]

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the researcher's primary defense against direct chemical exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn when handling the compound or its solutions.[5] Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.[3]

-

Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[3]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

-

Do not eat, drink, or smoke in areas where chemicals are handled or stored.[4]

-

Contaminated clothing should be removed immediately and laundered separately before reuse.

Synthesis and Reaction Mechanisms

A thorough understanding of the synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide provides valuable context for its handling and reactivity. The synthesis is typically a two-step process:

-

Acylation of p-nitroaniline: Formation of the acetamide precursor, 2-chloro-N-(4-nitrophenyl)acetamide.

-

Williamson Ether Synthesis: Introduction of the 2-chloroethoxy group.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

This reaction involves the acylation of the amino group of p-nitroaniline with chloroacetyl chloride.

Reaction:

p-nitroaniline + chloroacetyl chloride → 2-chloro-N-(4-nitrophenyl)acetamide + HCl

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitroaniline (1 equivalent) in a suitable solvent such as benzene or dichloromethane.

-

Base Addition: Add triethylamine (1 equivalent) to the solution to act as a scavenger for the hydrochloric acid byproduct.[6]

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride (1 equivalent) in the same solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-N-(4-nitrophenyl)acetamide.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

-

Ice Bath: The acylation reaction is exothermic. Cooling the reaction mixture controls the reaction rate and minimizes the formation of side products.

-

Triethylamine: The reaction generates hydrochloric acid, which can protonate the starting aniline, rendering it unreactive. Triethylamine is a non-nucleophilic base that neutralizes the HCl as it is formed, driving the reaction to completion.

Step 2: Williamson Ether Synthesis to Yield 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Reaction:

2-chloro-N-(4-nitrophenyl)acetamide + 2-chloroethanol + Base → 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide + Salt + Water

Proposed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-N-(4-nitrophenyl)acetamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.1 equivalents) to the solution. If using NaH, exercise extreme caution as it is highly reactive with water and flammable.

-

Alkylation: Add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours, monitoring the reaction by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

The product should precipitate out of the solution. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

If an extraction is performed, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Polar Aprotic Solvent: DMF and DMSO are excellent solvents for S(_N)2 reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.[7]

-

Strong Base: A strong base is required to deprotonate the amide nitrogen, forming a more nucleophilic anion that can then attack the 2-chloroethanol.

-

Heating: The reaction may require thermal energy to proceed at a reasonable rate.

Storage and Disposal

-

Storage: Store 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.

Emergency Procedures

Caption: Emergency response workflow for spills and personal exposure.

Spills

-

Small Spills:

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the material into a suitable container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent the spill from entering drains.

-

Contact emergency services.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Reactivity:

-

The chloroethoxy group is susceptible to nucleophilic substitution reactions.

-

The nitro group can be reduced to an amino group, which can then be further functionalized.

-

The acetamide linkage can be hydrolyzed under acidic or basic conditions.

-

-

Incompatible Materials: Strong oxidizing agents.[7]

References

-

ResearchGate. (2025, August 10). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

PENTA. (2023, March 30). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]

-

ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Retrieved from [Link]

-

ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

-

PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

Sources

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]- | C17H17Cl2N5O4 | CID 51368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. researchgate.net [researchgate.net]

IUPAC name for 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

An In-depth Technical Guide: 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

A Comprehensive Overview for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, a specialized acetamide derivative with significant utility in synthetic chemistry and emerging potential in pharmacological research. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and key applications. Emphasis is placed on its role as a crucial intermediate in the synthesis of N-arylmorpholinones and its potential as an antibacterial agent. Detailed experimental protocols for synthesis and analytical characterization are provided to support researchers in their practical applications.

Introduction and Core Concepts

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (CAS No. 811450-82-5) is an organic compound that has garnered interest primarily as a versatile intermediate in the synthesis of more complex heterocyclic structures, particularly in the field of medicinal chemistry.[1][2] Its molecular architecture, featuring a reactive chloroethoxy chain, an electron-withdrawing nitro group, and an acetamide backbone, provides multiple sites for chemical modification, making it a valuable building block for combinatorial chemistry and targeted drug design.[1] While its primary application has been in synthesis, recent studies on related chloroacetamide structures suggest a potential for direct biological activity, particularly in the antimicrobial domain.[1][3] This guide aims to consolidate the available technical information on this compound, offering both foundational knowledge and practical, field-proven insights for its synthesis, handling, and application.

Physicochemical and Structural Characteristics

The unique chemical behavior of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a direct consequence of its structural features. The nitro group on the phenyl ring is strongly electron-withdrawing, which can influence the reactivity of the aromatic system.[1] The chloroethoxy side chain presents a primary electrophilic carbon, which is a prime target for nucleophilic substitution reactions.[1] The acetamide linkage provides a site for potential hydrogen bonding, which can be a factor in its crystal packing and interactions with biological macromolecules.[4]

Key Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | [1][5] |

| CAS Number | 811450-82-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [1] |

| Molecular Weight | 258.66 g/mol | [1] |

| Appearance | Light to Dark Yellow Solid | [2] |

| Melting Point | 105 - 107 °C | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage | Refrigerator | [2] |

Chemical Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D Structure of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

Synthesis and Reaction Mechanism

The synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is typically achieved via a nucleophilic substitution reaction. The most common and efficient laboratory-scale synthesis involves the acylation of 4-nitroaniline.

Synthetic Workflow

The overall synthetic scheme is a straightforward and robust procedure.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted acetamides.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1 equivalent).

-

Solvent and Base Addition: Add acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents). The potassium carbonate acts as a base to deprotonate the amine group of 4-nitroaniline, thereby increasing its nucleophilicity.

-

Addition of Acylating Agent: Slowly add 2-chloroethyl chloroacetate (1.1 equivalents) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethanol/water to yield the final product as a yellow solid. Yields typically range from 56% to 75%.[1]

Chemical Reactivity and Derivatization Potential

The title compound serves as a versatile scaffold for further chemical modifications, owing to its three primary reactive sites.

Caption: Key reaction pathways for derivatization.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups, such as azides, thiocyanates, and amines.[1][5]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine. This transformation is fundamental in drug development as it introduces a basic center and a key pharmacophoric feature.[1][5] The resulting amino group can then be further functionalized.

-

Amide Hydrolysis: Under acidic or basic conditions, the acetamide bond can be cleaved to yield 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.[1][5] This reaction is generally less utilized for derivatization but is important to consider for the compound's stability.

Key Applications

Intermediate in Pharmaceutical Synthesis

The most prominent application of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is as a key intermediate in the synthesis of N-arylmorpholinones.[1][2] These morpholinone scaffolds are present in a variety of biologically active molecules. The synthesis involves an intramolecular cyclization, where the nitrogen of the reduced nitro group attacks the electrophilic carbon of the chloroethoxy chain.

Potential Biological and Pharmacological Activities

While primarily a synthetic intermediate, research into structurally similar chloroacetamides points towards potential therapeutic applications.

-

Antibacterial Activity: Compounds containing a chloroacetamide moiety have shown promising activity against various bacteria, including Klebsiella pneumoniae.[1][3] The proposed mechanism involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[1][5] The electrophilic nature of the chloroacetamide group may facilitate covalent modification of target proteins.

Caption: Proposed mechanism of antibacterial action.

-

Other Potential Activities: Preliminary studies on related acetamides suggest a broad range of biological effects, including anti-inflammatory, anticancer, and antiviral activities, making this class of compounds an interesting area for further investigation.[5][6][7]

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Protocol: Purity Analysis by RP-HPLC-UV

Reverse-phase high-performance liquid chromatography with ultraviolet detection is a standard and reliable method for assessing the purity of small organic molecules.[8]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitrophenyl chromophore has strong absorbance (typically around 254 nm or 320 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the relative peak areas.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the amide proton (singlet), and the protons of the ethoxy chain (two triplets) and the methylene group adjacent to the carbonyl (singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the chloroethoxy group. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-O-C stretching (ether), and N-O stretching (nitro group). |

| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight (258.66 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound. |

Safety and Handling

While a specific safety data sheet for 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is not widely available, data from structurally related compounds, such as 2-chloro-N-(4-nitrophenyl)acetamide and other chloroacetamides, should be used to guide handling procedures.[9][10]

-

Potential Hazards: Harmful if swallowed, inhaled, or in contact with skin.[9] May cause skin, eye, and respiratory irritation.[9]

-

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound should be kept refrigerated for long-term storage.[2]

Conclusion and Future Perspectives

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a valuable and versatile chemical intermediate with a straightforward synthesis and multiple avenues for chemical modification. Its established role in the synthesis of N-arylmorpholinones solidifies its importance in medicinal chemistry. Furthermore, the emerging biological activities of the broader chloroacetamide class, particularly their antibacterial properties, suggest that the title compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on exploring the structure-activity relationships of its derivatives to optimize for specific biological targets and developing its potential in novel drug discovery programs.

References

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available from: [Link]

-

Wen, Y. H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 10), o4427–o4428. Available from: [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Available from: [Link]

- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Available from: [Link]

-

PubChem. Acetamide, N-[4-chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]-. Available from: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

da Silva, L. F. S., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 11(7), 957. Available from: [Link]

-

University of Calgary. Short Summary of IUPAC Nomenclature of Organic Compounds. Available from: [Link]

-

ResearchGate. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. Available from: [Link]

-

No Brain Too Small. IUPAC naming. Available from: [Link]

-

Carl ROTH. (2021). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available from: [Link]

-

Chemistry Steps. Naming Aromatic Compounds. Available from: [Link]

-

SIELC. Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

-

Chemistry LibreTexts. (2023). Nomenclature. Available from: [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]

-

ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]

-

Hines, J. F., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(8). Available from: [Link]

Sources

- 1. 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 811450-82-5 | Benchchem [benchchem.com]

- 2. 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetaMide | 811450-82-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide: Synthesis, Applications, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, a key chemical intermediate in modern pharmaceutical synthesis. While the definitive history of its initial discovery remains elusive in readily accessible scientific literature, its contemporary significance is intrinsically linked to the production of high-value therapeutics. This document will delve into its synthesis, most notably as a precursor to the anticoagulant rivaroxaban, and explore its potential, though not yet fully elucidated, biological activities. The structural characteristics and chemical reactivity of this molecule will be analyzed, providing a foundation for its utility in organic synthesis. Furthermore, this guide will touch upon the prospective antibacterial applications of related chloroacetamide derivatives, offering a glimpse into future research avenues.

Introduction and Chemical Profile

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, identified by its CAS number 811450-82-5, is a specialized acetamide derivative. Its molecular structure, C₁₀H₁₁ClN₂O₄, with an average molecular weight of 258.66 g/mol , is characterized by a 4-nitrophenyl group attached to an acetamide nitrogen, which in turn is substituted with a 2-chloroethoxy group. This unique combination of a nitroaromatic ring and a reactive chloroalkoxy side chain bestows upon it a versatile chemical profile, making it a valuable building block in multi-step organic syntheses.

Table 1: Chemical and Physical Properties of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

| Property | Value | Source |

| CAS Number | 811450-82-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ | [1] |

| Molecular Weight | 258.66 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 105 - 107°C | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

Discovery and History: A Pharmaceutical Intermediate's Emergence

The specific historical context of the first synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is not prominently documented in major chemical databases or the primary scientific literature. Its emergence and significance are largely tied to its role as a crucial intermediate in the industrial synthesis of the direct Factor Xa inhibitor, rivaroxaban, a widely used anticoagulant. The demand for efficient and scalable routes to rivaroxaban has undoubtedly spurred the optimization of the synthesis of its precursors, including the topic compound. While the original discoverer remains obscure, its modern history is firmly rooted in the field of medicinal chemistry and pharmaceutical process development.

Synthesis and Chemical Reactivity

The synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is principally achieved through the acylation of 4-nitroaniline. While specific, detailed, peer-reviewed protocols for this exact compound are not abundant, patent literature outlines a viable synthetic pathway.

General Synthesis Pathway

A common method involves the condensation reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline. This reaction forms the amide bond, yielding the desired product.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol (Exemplary)

Based on analogous syntheses of related compounds and information from patent literature, a representative experimental protocol can be outlined. It is crucial to note that optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is often necessary to achieve high yields and purity.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroaniline in a suitable aprotic solvent, such as toluene or dichloromethane.

-

Addition of Acylating Agent: To this solution, add an equimolar amount of 2-(2-chloroethoxy)acetic acid.

-

Catalysis (if necessary): While the reaction can proceed without a catalyst, the use of a mild acid catalyst or a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) can enhance the reaction rate and yield.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (e.g., dicyclohexylurea if DCC is used) is formed, it is removed by filtration. The organic layer is then washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide as a yellow solid.

Chemical Reactivity and Key Structural Features

The reactivity of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is governed by its key functional groups:

-

The 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be readily reduced to an amino group, a transformation that is key in the synthesis of rivaroxaban.

-

The Amide Linkage: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

-

The 2-Chloroethoxy Group: The terminal chlorine atom is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This reactivity is exploited in the subsequent cyclization step to form the morpholinone ring in the synthesis of a rivaroxaban intermediate.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is as a pivotal intermediate in the synthesis of the anticoagulant drug rivaroxaban.

Role in Rivaroxaban Synthesis

In the synthesis of rivaroxaban, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide undergoes an intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one. This is followed by the reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)morpholin-3-one, a core structural component of rivaroxaban.

Caption: Pathway from the topic compound to rivaroxaban.

This synthetic route highlights the importance of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide in providing an efficient pathway to a key pharmaceutical agent.

Potential Biological Activities: An Area for Future Research

While the primary utility of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is in chemical synthesis, the broader class of chloroacetamides has been investigated for various biological activities.

Antibacterial Potential of Chloroacetamides

Research into structurally related chloroacetamides has indicated promising antibacterial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.[4] The presence of the chlorine atom on the acetyl group appears to be crucial for this activity, potentially by enhancing the molecule's interaction with its biological target.

A proposed mechanism of action for the antibacterial effects of some acetamide derivatives is the inhibition of penicillin-binding proteins (PBPs).[4] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and bacterial death.

Caption: Hypothesized mechanism of antibacterial action.

It is important to emphasize that while this provides a plausible avenue for the biological activity of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, specific studies on this compound's antimicrobial efficacy and its interaction with PBPs are lacking in the current literature. Further research, including the determination of Minimum Inhibitory Concentrations (MICs) and detailed mechanistic studies, would be necessary to validate this potential.

Conclusion and Future Directions

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide stands as a testament to the critical role of specialized chemical intermediates in the pharmaceutical industry. While its own history of discovery is not well-documented, its value in the synthesis of rivaroxaban is clear. The chemical reactivity endowed by its functional groups makes it a versatile tool for organic chemists.

Looking forward, the potential biological activities of this compound and its derivatives warrant further investigation. Drawing from the observed antibacterial properties of related chloroacetamides, a systematic evaluation of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide against a panel of pathogenic bacteria could unveil novel therapeutic applications. Such studies, coupled with detailed mechanistic investigations, could open new frontiers for this otherwise synthetically-focused molecule.

References

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. (n.d.). Retrieved January 31, 2026, from [Link]

-

Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428. [Link]

-

de Farias, S. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 553. [Link]

-

Cas 811450-82-5,2-(2-Chloroethoxy)-N-(4-nitrophenyl... - LookChem. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Rivaroxaban Intermediate via Intramolecular Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Abstract

This document provides a comprehensive guide for the synthesis of a key precursor to the anticoagulant drug Rivaroxaban. We will focus on the efficient preparation of 4-(4-nitrophenyl)morpholin-3-one through the intramolecular cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This application note is intended for researchers, chemists, and professionals in drug development and process chemistry. The protocols herein are designed to be reproducible and scalable, with a strong emphasis on the underlying chemical principles and safety considerations.

Introduction to Rivaroxaban and its Synthesis

Rivaroxaban, marketed under the trade name Xarelto®, is a potent, orally active direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] It is widely prescribed for the prevention and treatment of various thromboembolic disorders, including deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[2] The chemical structure of Rivaroxaban is 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide.

The synthesis of Rivaroxaban is a multi-step process that relies on the efficient construction of key intermediates. One such crucial building block is 4-(4-aminophenyl)morpholin-3-one.[3][4] This intermediate is typically prepared by the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one.[4][5] The focus of this guide is the synthesis of this nitro-intermediate, which is achieved through the intramolecular cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.[6] This specific synthetic route offers a reliable and efficient method for constructing the morpholin-3-one ring system.

Synthesis of 4-(4-nitrophenyl)morpholin-3-one

The core of this protocol involves an intramolecular cyclization reaction. This is a crucial step that forms the heterocyclic morpholinone ring, a key structural feature of Rivaroxaban.

Principle and Mechanism

The synthesis of 4-(4-nitrophenyl)morpholin-3-one from 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide proceeds via an intramolecular nucleophilic substitution reaction. In the presence of a suitable base, the amide nitrogen is deprotonated, forming an amide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the six-membered morpholinone ring. This reaction is essentially an intramolecular Williamson ether synthesis variant, forming a C-N bond instead of a C-O bond to close the ring.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 811450-82-5 | C₁₀H₁₁ClN₂O₄ | Starting material[6][7] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Base |

| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | C₁₆H₃₆BrN | Phase-transfer catalyst (optional) |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Solvent |

| Methanol | 67-56-1 | CH₄O | For washing and recrystallization |

| Deionized Water | 7732-18-5 | H₂O | For workup |

Detailed Experimental Protocol

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (1 equivalent).

-

Solvent Addition : Add a suitable volume of Dimethylformamide (DMF) to dissolve the starting material.

-

Base and Catalyst Addition : To the stirred solution, add potassium carbonate (2 equivalents) and tetrabutylammonium bromide (0.1 equivalents). The use of a phase-transfer catalyst like TBAB can facilitate the reaction, especially if there are solubility issues with the base.

-

Reaction Conditions : Heat the reaction mixture to 55-60°C and maintain this temperature for approximately 10-12 hours.[3]

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up :

-

Cool the reaction mixture to 0-5°C.

-

Slowly add deionized water to precipitate the product.

-

Stir the mixture for 2 hours at this temperature.

-

Filter the solid product and wash it thoroughly with deionized water.

-

-

Purification :

-

The crude product can be further purified by recrystallization.

-

Add methanol to the crude solid and heat the mixture to 40-45°C for 1 hour.

-

Cool the mixture to 0-5°C and stir for an additional 2 hours.

-

Filter the purified solid, wash with cold methanol, and dry under vacuum to obtain 4-(4-nitrophenyl)morpholin-3-one.[3]

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is a chlorinated and nitrated aromatic compound and should be handled with care.

-

DMF is a potential reproductive toxin and should be handled with caution.

Reduction to 4-(4-aminophenyl)morpholin-3-one

The next critical step is the reduction of the nitro group to an amine, which is essential for the subsequent coupling reaction in the Rivaroxaban synthesis.

Principle and Mechanism

The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to a primary amine using catalytic hydrogenation. A common method involves using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a hydrogen donor like ammonium formate. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water as a byproduct.

Detailed Experimental Protocol

-

Reaction Setup : In a hydrogenation vessel, suspend 4-(4-nitrophenyl)morpholin-3-one (1 equivalent) in a suitable solvent such as ethyl acetate or an aliphatic alcohol like ethanol.[4]

-

Catalyst Addition : Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% w/w) to the suspension.

-

Hydrogenation :

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 2-3 bar) and stir the mixture vigorously at room temperature.

-

Alternatively, for smaller-scale reactions, a hydrogen donor like ammonium formate can be used at elevated temperatures.

-

-

Reaction Monitoring : Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

-

Work-up :

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenyl)morpholin-3-one.

-

-

Purification : The product can be purified by recrystallization from a suitable solvent if necessary.

Overall Synthesis of Rivaroxaban

The synthesized 4-(4-aminophenyl)morpholin-3-one is a cornerstone intermediate for the final assembly of Rivaroxaban. The subsequent steps are outlined below to provide a complete picture of the synthetic pathway.

-

Preparation of the Chiral Side Chain : The chiral side chain, (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione, is typically synthesized from (S)-epichlorohydrin and potassium phthalimide.[8][9]

-

Coupling Reaction : The amine group of 4-(4-aminophenyl)morpholin-3-one is reacted with the epoxide of the chiral side chain. This ring-opening reaction forms a secondary amine and a hydroxyl group.

-

Oxazolidinone Ring Formation : The resulting amino alcohol is then cyclized to form the oxazolidinone ring, a key structural motif in Rivaroxaban. This is often achieved using a reagent like N,N'-carbonyldiimidazole (CDI).[10]

-

Deprotection : The phthalimide protecting group on the side chain is removed, typically with hydrazine hydrate or methylamine, to reveal the primary amine.[8][11] This yields the core intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[11][12]

-

Final Amidation : The final step is the acylation of the primary amine with 5-chlorothiophene-2-carbonyl chloride to yield Rivaroxaban.[1][8]

Visual Workflow and Diagrams

Synthesis of 4-(4-nitrophenyl)morpholin-3-one

Caption: Intramolecular cyclization to form the morpholinone ring.

Overall Rivaroxaban Synthesis Workflow

Caption: A simplified workflow for the synthesis of Rivaroxaban.

References

- Yuan, J., Liu, K., Li, L., Yuan, Y., Liu, X., & Li, Y. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004.

-

Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available at: [Link]

- Patsnap. (2020). Synthesis method of rivaroxaban. CN107055938A.

- Google Patents. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C.

- Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Hon, A. (2020). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.

- ResearchGate. (2022). An Improved Synthesis of Rivaroxaban.

-

Apicule. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS No: 898543-06-1) API Intermediate Manufacturers. Available at: [Link]

- ResearchGate. (2022).

- Scribd. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto).

- Google Patents. (2015). Process for the synthesis of rivaroxaban and intermediate for the production thereof. WO2015198259A1.

-

National Center for Biotechnology Information. (n.d.). Rivaroxaban. PubChem Compound Database. Retrieved from [Link]

- Mladentsev, D. Y., Kuznetsova, E. N., Skvortsova, M. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development, 26(9), 2311–2329.

-

PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2017). Process for the preparation of linezolid. US9643939B1.

- Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. CN111004141A.

- Wen, Y.-H., Li, X.-M., Xu, L.-L., Tang, X.-F., & Zhang, S.-S. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427–o4428.

- Globe Thesis. (2018). Synthesis And Process Research Of Rivaroxaban.